4-butyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one
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Overview
Description
4-butyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with butyl, chloro, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Substitution Reactions: The introduction of the butyl and chloro groups can be achieved through electrophilic aromatic substitution reactions. For instance, butylation can be performed using butyl halides in the presence of a Lewis acid catalyst.
Etherification: The attachment of the 2-(4-chlorophenyl)-2-oxoethoxy group involves an etherification reaction, where the chromen-2-one derivative reacts with 4-chlorophenylacetic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-butyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-butyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies might focus on its interactions with biological targets such as enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. It might also find applications in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which 4-butyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-butyl-6-chloro-2H-chromen-2-one: Lacks the 2-(4-chlorophenyl)-2-oxoethoxy group, which may result in different chemical and biological properties.
7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one: Lacks the butyl group, which could affect its reactivity and interactions.
Uniqueness
4-butyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-butyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2O4/c1-2-3-4-14-9-21(25)27-19-11-20(17(23)10-16(14)19)26-12-18(24)13-5-7-15(22)8-6-13/h5-11H,2-4,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRJRYBKHAKXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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